molecular formula C6H9N3O2S B13950319 N,6-dimethylpyridazine-3-sulfonamide

N,6-dimethylpyridazine-3-sulfonamide

Cat. No.: B13950319
M. Wt: 187.22 g/mol
InChI Key: YAYRGNPIVIVDCN-UHFFFAOYSA-N
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Description

N,6-dimethylpyridazine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a pyridazine ring substituted with methyl groups at the N and 6 positions, and a sulfonamide group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethylpyridazine-3-sulfonamide typically involves the sulfonation of 3,6-dimethylpyridazine. The reaction can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethylpyridazine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,6-dimethylpyridazine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,6-dimethylpyridazine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfanilamide: One of the earliest sulfonamides used in medicine.

Uniqueness

N,6-dimethylpyridazine-3-sulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which may confer distinct chemical and biological properties compared to other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N,6-dimethylpyridazine-3-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-5-3-4-6(9-8-5)12(10,11)7-2/h3-4,7H,1-2H3

InChI Key

YAYRGNPIVIVDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)S(=O)(=O)NC

Origin of Product

United States

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